REACTION_CXSMILES
|
N[C:2]1[C:10]2[C:5](=[N:6][CH:7]=[N:8][C:9]=2NC2C=CC=C(Cl)C=2)[NH:4][N:3]=1.C(O)(=O)C.S1C=CN=C1C1C=CC(C=O)=CC=1>CO>[NH:4]1[C:5]2=[N:6][CH:7]=[N:8][CH:9]=[C:10]2[CH:2]=[N:3]1
|
Name
|
|
Quantity
|
521 mg
|
Type
|
reactant
|
Smiles
|
NC1=NNC2=NC=NC(=C21)NC2=CC(=CC=C2)Cl
|
Name
|
|
Quantity
|
343 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
567 mg
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)C1=CC=C(C=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=2C1=NC=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |